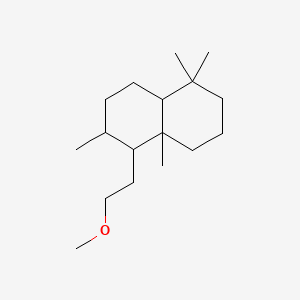

Decahydro-5-(2-methoxyethyl)-1,1,4a,6-tetramethylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94231-52-4 |

|---|---|

Molecular Formula |

C17H32O |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene |

InChI |

InChI=1S/C17H32O/c1-13-7-8-15-16(2,3)10-6-11-17(15,4)14(13)9-12-18-5/h13-15H,6-12H2,1-5H3 |

InChI Key |

LXWCVAXEJGDEHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C(CCCC2(C1CCOC)C)(C)C |

Origin of Product |

United States |

Biological Activity

Decahydro-5-(2-methoxyethyl)-1,1,4a,6-tetramethylnaphthalene (CAS Number: 94231-52-4) is a chemical compound with notable biological activities. It belongs to a class of compounds known for their potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Molecular Formula : C17H32O

- Molecular Weight : 252.4354 g/mol

- InChI : InChI=1/C17H32O/c1-13-...

These properties indicate that the compound is a complex hydrocarbon with an ether functional group, which may influence its solubility and reactivity.

Antimicrobial Activity

The compound's structural characteristics may also contribute to antimicrobial properties. Compounds in the naphthalene family are known for their interactions with biological membranes and potential to disrupt microbial cell walls. Although specific studies on this compound are not available in the current literature, similar compounds have shown effectiveness against a range of bacteria and fungi.

Toxicological Profile

The safety and toxicological profile of this compound has not been extensively documented. However, general safety data suggests that exposure could lead to respiratory issues if inhaled . It is essential to conduct thorough toxicological assessments to establish safe handling practices and potential health risks associated with this compound.

Case Study: Tumorigenicity in Animal Models

A relevant case study involved testing various dihydrodiol derivatives derived from naphthalene structures. The study found that certain derivatives induced significant tumor formation in mice at specific dosages. For example:

| Compound | Dose (μmol/mouse) | Tumor Incidence (%) | Average Tumors per Mouse |

|---|---|---|---|

| B[j]F | 1.10 | 90-92 | 3.6 (female), 4.2 (male) |

| trans-4,5-Dihydroxy-B[j]F | 1.10 | 100 | 8.6 (female), 5.0 (male) |

This data highlights the importance of understanding structure-activity relationships in evaluating the biological effects of similar compounds .

Research Findings on Structural Analogues

Further research into structurally analogous compounds has revealed that modifications to the naphthalene structure can significantly alter biological activity. For instance:

- Hydroxylation : Introduction of hydroxyl groups has been shown to enhance antitumor activity.

- Alkyl Substituents : Variations in alkyl chain length can affect antimicrobial potency.

These findings underscore the necessity for targeted research on this compound to elucidate its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.